

# Spectroscopic Analysis of Ruxolitinib-d9: A Technical Guide

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## Compound of Interest

Compound Name: *Ruxolitinib-d9*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Ruxolitinib-d9**, a deuterated isotopologue of the Janus kinase (JAK) inhibitor Ruxolitinib. **Ruxolitinib-d9** is crucial as an internal standard in pharmacokinetic and metabolic studies due to its chemical similarity to the parent drug and distinct mass spectrometric signature. This document outlines the key analytical techniques used for its characterization, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.

## Physicochemical Properties of Ruxolitinib-d9

**Ruxolitinib-d9** is a stable, non-radioactive isotopologue of Ruxolitinib where nine hydrogen atoms on the cyclopentyl moiety have been replaced by deuterium.<sup>[1]</sup> This substitution results in a higher molecular weight compared to the unlabeled compound, which is the basis for its use as an internal standard in mass spectrometry-based quantification.

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>9</sub> D <sub>9</sub> N <sub>6</sub>
Molecular Weight	315.42 g/mol [1]
Unlabeled CAS Number	941688-05-7[1]
Deuterated CAS Number	2469553-67-9[1]
Appearance	White to yellow solid
Purity (by HPLC)	>95%[1]

## Mass Spectrometry

Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the primary technique for the quantification of Ruxolitinib in biological matrices, utilizing **Ruxolitinib-d9** as an internal standard.[2] The nine deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the parent compound.

## Quantitative Data

The following table summarizes the key mass spectrometry parameters for the analysis of Ruxolitinib and **Ruxolitinib-d9**.

Analyte	Precursor Ion (Q1) [m/z]	Product Ion (Q3) [m/z]	Ionization Mode
Ruxolitinib	307.1[3]	186.0[3]	ESI Positive[3]
Ruxolitinib-d9	316.1[3]	185.9[3]	ESI Positive[3]

## Experimental Protocol: LC-MS/MS for Ruxolitinib Quantification

This protocol outlines a typical method for the quantification of Ruxolitinib in human plasma using **Ruxolitinib-d9** as an internal standard.

## Sample Preparation (Protein Precipitation)[3]

- Pipette 100 µL of plasma sample into a microcentrifuge tube.
- Add 300 µL of ice-cold methanol containing the **Ruxolitinib-d9** internal standard.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

## LC-MS/MS Analysis[3]

- LC System: UHPLC/HPLC system
- Column: C18 column (e.g., 50 mm x 2.1 mm, 3.0 µm)
- Mobile Phase:
  - A: 0.1% Formic Acid in Water
  - B: 0.1% Formic Acid in Methanol
- Gradient:

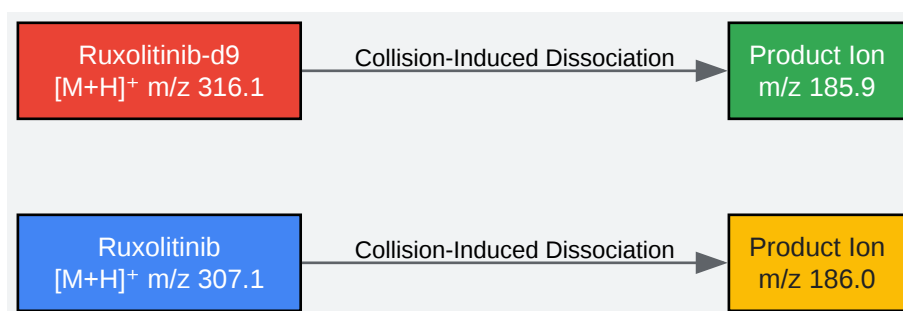
Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	85	15
1.0	85	15
2.0	15	85
2.2	15	85
2.3	85	15

| 3.0 | 85 | 15 |

- Flow Rate: 0.4 mL/min
- Injection Volume: 5-10  $\mu\text{L}$
- MS System: Triple quadrupole mass spectrometer
- Ion Source: Electrospray Ionization (ESI) in positive mode
- Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.

## Fragmentation Pathway

The fragmentation of Ruxolitinib and its deuterated analog in the mass spectrometer is a key aspect of their identification and quantification.



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Fragmentation of Ruxolitinib and **Ruxolitinib-d9**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For **Ruxolitinib-d9**, the primary difference in the  $^1\text{H}$  NMR spectrum compared to Ruxolitinib is the absence of signals corresponding to the cyclopentyl protons. The  $^{13}\text{C}$  NMR spectrum will show signals for the deuterated carbons as multiplets due to C-D coupling.

## Predicted $^1\text{H}$ NMR Data

The following table provides the predicted  $^1\text{H}$  NMR chemical shifts for Ruxolitinib. In the spectrum of **Ruxolitinib-d9**, the signals for the cyclopentyl protons would be absent.

Chemical Shift (ppm)	Multiplicity	Assignment
~12.1	br s	NH (pyrrolo[2,3-d]pyrimidine)
~8.8	s	H-2 (pyrrolo[2,3-d]pyrimidine)
~8.6	s	H-2' (pyrazole)
~8.4	s	H-5' (pyrazole)
~7.6	d	H-5 (pyrrolo[2,3-d]pyrimidine)
~7.1	d	H-6 (pyrrolo[2,3-d]pyrimidine)
~4.7	m	CH (propanenitrile)
~3.2	m	CH <sub>2</sub> (propanenitrile)
~2.5	m	CH (cyclopentyl)
~1.9-1.5	m	CH <sub>2</sub> (cyclopentyl)

## Predicted <sup>13</sup>C NMR Data

The predicted <sup>13</sup>C NMR chemical shifts for Ruxolitinib are listed below. For **Ruxolitinib-d9**, the signals for the deuterated carbons of the cyclopentyl ring will appear as multiplets and may have slightly different chemical shifts due to the isotopic effect.

Chemical Shift (ppm)	Assignment
~157	C-4 (pyrrolo[2,3-d]pyrimidine)
~152	C-2 (pyrrolo[2,3-d]pyrimidine)
~151	C-7a (pyrrolo[2,3-d]pyrimidine)
~140	C-4' (pyrazole)
~131	C-2' (pyrazole)
~128	C-5' (pyrazole)
~121	C-5 (pyrrolo[2,3-d]pyrimidine)
~118	CN (propanenitrile)
~113	C-4a (pyrrolo[2,3-d]pyrimidine)
~100	C-6 (pyrrolo[2,3-d]pyrimidine)
~60	CH (propanenitrile)
~39	CH (cyclopentyl)
~30	CH <sub>2</sub> (cyclopentyl)
~25	CH <sub>2</sub> (cyclopentyl)
~24	CH <sub>2</sub> (propanenitrile)

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Ruxolitinib-d9** will be very similar to that of Ruxolitinib, with the key difference being the presence of C-D stretching vibrations.

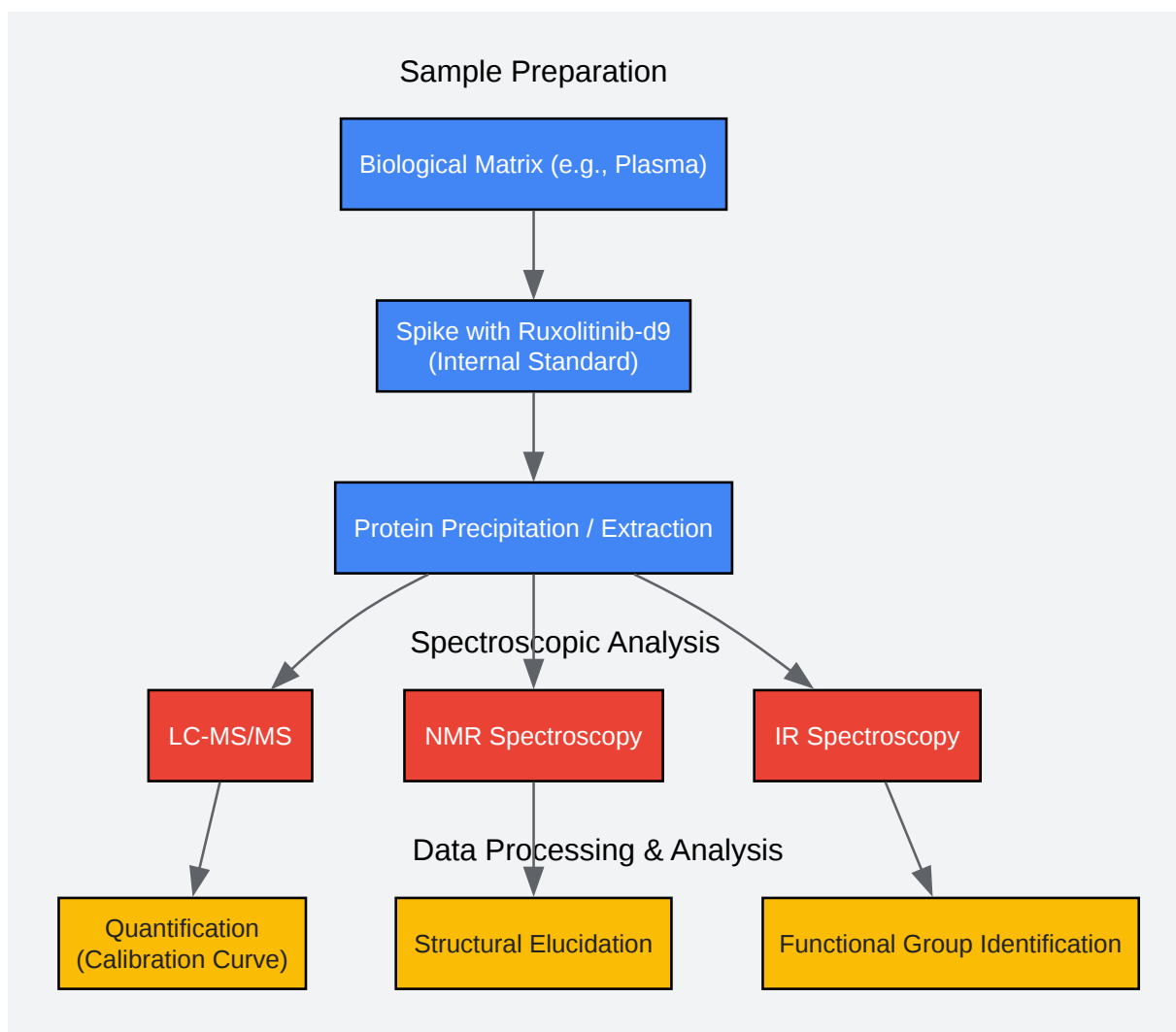
## Predicted IR Data

The table below lists the characteristic IR absorption bands for Ruxolitinib. For **Ruxolitinib-d9**, the C-H stretching vibrations of the cyclopentyl group will be replaced by C-D stretching vibrations at a lower frequency.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch
~2250	C≡N stretch (nitrile)
~1620-1580	C=C and C=N stretching (aromatic rings)
~1450-1350	C-H bending
~2200-2100	C-D stretch (in Ruxolitinib-d9)

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a deuterated drug compound like **Ruxolitinib-d9**, from sample preparation to data analysis.



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General workflow for spectroscopic analysis.

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